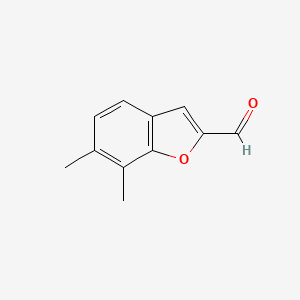

2-Benzofurancarboxaldehyde, 6,7-dimethyl-

Description

BenchChem offers high-quality 2-Benzofurancarboxaldehyde, 6,7-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzofurancarboxaldehyde, 6,7-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-9-5-10(6-12)13-11(9)8(7)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEOPAGLOUTHQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(O2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzofurancarboxaldehyde, 6,7-dimethyl-

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its unique electronic properties and conformational rigidity make it a privileged structure in the design of novel therapeutic agents. This guide focuses on a specific, yet under-documented derivative: 2-Benzofurancarboxaldehyde, 6,7-dimethyl- . Due to the limited availability of direct experimental data for this particular molecule, this document serves as both a repository of known information on closely related analogues and a predictive guide based on established chemical principles. We will delve into its predicted physicochemical properties, propose a robust synthetic strategy, and explore its potential reactivity and applications, particularly in the realm of drug discovery. Our objective is to provide a scientifically grounded resource that empowers researchers to synthesize, understand, and utilize this promising chemical entity.

Molecular Profile and Physicochemical Properties

2-Benzofurancarboxaldehyde, 6,7-dimethyl- is a derivative of the parent compound 2-benzofurancarboxaldehyde, featuring two methyl groups on the benzene ring. These alkyl substitutions are expected to subtly influence the molecule's electronic and physical properties.

Structural Information

-

IUPAC Name: 6,7-dimethyl-1-benzofuran-2-carbaldehyde

-

Molecular Formula: C₁₁H₁₀O₂

-

Molecular Weight: 174.19 g/mol

-

Canonical SMILES: CC1=C(C2=C(C=C1)OC=C2C=O)C

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-, with data for the parent compound, 2-Benzofurancarboxaldehyde (CAS: 4265-16-1), provided for comparison.[2][3][4][5] The predictions for the dimethylated derivative are extrapolated based on the known effects of alkyl substitution.

| Property | 2-Benzofurancarboxaldehyde (Parent Compound) | 2-Benzofurancarboxaldehyde, 6,7-dimethyl- (Predicted) | Justification for Prediction |

| Molecular Weight | 146.14 g/mol [3] | 174.19 g/mol | Addition of two methyl groups (2 x CH₂) |

| Boiling Point | 135 °C at 18 mmHg[5] | > 135 °C at 18 mmHg | Increased molecular weight and van der Waals forces lead to a higher boiling point. |

| Density | 1.206 g/mL at 25 °C[5] | ~1.1-1.2 g/mL | Methyl groups may slightly decrease density, but the overall effect is likely minimal. |

| logP (o/w) | 2.3 (estimated)[3] | ~2.8 - 3.2 | The two methyl groups significantly increase the lipophilicity of the molecule. |

| Polar Surface Area | 30.21 Ų | 30.21 Ų | The core polar groups (furan oxygen and aldehyde) remain unchanged. |

| Solubility | Soluble in alcohol; sparingly soluble in water. | Expected to be more soluble in nonpolar organic solvents and less soluble in water than the parent compound. | Increased lipophilicity due to the methyl groups. |

Proposed Synthesis and Experimental Protocol

While a specific synthesis for 6,7-dimethyl-2-benzofurancarboxaldehyde is not explicitly documented, a reliable synthetic route can be devised based on established methods for constructing the benzofuran ring system, such as the Perkin rearrangement or reactions starting from substituted salicylaldehydes.[6][7] A plausible and efficient approach would involve the Vilsmeier-Haack formylation of a 6,7-dimethyl-2-coumarone (also known as 6,7-dimethylbenzofuran).

Synthetic Scheme

A logical synthetic pathway would begin with the commercially available 3,4-dimethylphenol, proceeding through cyclization to form the benzofuran core, followed by formylation at the C2 position.

Caption: Proposed two-step synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-.

Detailed Experimental Protocol

Step 1: Synthesis of 6,7-dimethylbenzofuran

-

Reaction Setup: To a solution of 3,4-dimethylphenol (1.0 eq) in a suitable solvent such as toluene, add chloroacetaldehyde dimethyl acetal (1.2 eq).

-

Cyclization: Add polyphosphoric acid (PPA) portion-wise to the stirred mixture. Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it onto crushed ice. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 6,7-dimethylbenzofuran.

Step 2: Vilsmeier-Haack Formylation of 6,7-dimethylbenzofuran

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), cool dimethylformamide (DMF, 3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve 6,7-dimethylbenzofuran (1.0 eq) in DMF and add it dropwise to the Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.

-

Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers should be washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude aldehyde can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 2-Benzofurancarboxaldehyde, 6,7-dimethyl-.

Spectroscopic Profile (Predicted)

No experimental spectra for 2-Benzofurancarboxaldehyde, 6,7-dimethyl- are currently available. However, a predictive analysis based on the known spectra of related benzofuran derivatives allows for a reliable estimation of its key spectroscopic features.[8][9][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, furan, aldehyde, and methyl protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aldehyde-H | 9.8 - 9.9 | Singlet (s) | - | Deshielded proton characteristic of an aldehyde. |

| H-3 | 7.6 - 7.7 | Singlet (s) | - | Proton on the furan ring, adjacent to the aldehyde. |

| H-4 | 7.3 - 7.4 | Doublet (d) | ~8.0 | Aromatic proton ortho to H-5. |

| H-5 | 7.1 - 7.2 | Doublet (d) | ~8.0 | Aromatic proton ortho to H-4. |

| 7-CH₃ | 2.4 - 2.5 | Singlet (s) | - | Methyl group at position 7. |

| 6-CH₃ | 2.3 - 2.4 | Singlet (s) | - | Methyl group at position 6. |

¹³C NMR Spectroscopy

The carbon NMR will reflect the different electronic environments of the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Aldehyde) | 178 - 180 | Carbonyl carbon, highly deshielded. |

| C-2 | 153 - 155 | Furan carbon bearing the aldehyde group. |

| C-7a | 150 - 152 | Bridgehead carbon. |

| C-3a | 128 - 130 | Bridgehead carbon. |

| C-6 | 135 - 137 | Aromatic carbon with methyl substituent. |

| C-7 | 125 - 127 | Aromatic carbon with methyl substituent. |

| C-4 | 123 - 125 | Aromatic CH. |

| C-5 | 120 - 122 | Aromatic CH. |

| C-3 | 115 - 117 | Furan CH. |

| 7-CH₃ | 15 - 17 | Methyl carbon. |

| 6-CH₃ | 14 - 16 | Methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl stretch from the aldehyde group.

-

~2820 and ~2720 cm⁻¹: C-H stretches of the aldehyde (Fermi doublet).

-

~1680-1700 cm⁻¹: Strong C=O stretching vibration of the aromatic aldehyde.

-

~1550-1600 cm⁻¹: C=C stretching vibrations of the aromatic and furan rings.

-

~1100-1250 cm⁻¹: C-O-C stretching of the furan ether linkage.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- is dictated by its two primary functional components: the benzofuran nucleus and the aldehyde group.

Reactivity Profile

Caption: Key reaction pathways for 2-Benzofurancarboxaldehyde, 6,7-dimethyl-.

The aldehyde group is a versatile handle for a variety of chemical transformations, including:

-

Oxidation to the corresponding 6,7-dimethyl-2-benzofurancarboxylic acid.

-

Reduction to (6,7-dimethyl-1-benzofuran-2-yl)methanol.

-

Reductive amination to introduce amine functionalities.

-

Condensation reactions (e.g., Knoevenagel, Aldol) to extend the carbon skeleton.

-

Wittig and related olefination reactions to form vinyl-substituted benzofurans.

The benzofuran ring itself can undergo electrophilic aromatic substitution. The 6,7-dimethyl groups are electron-donating and will activate the benzene ring, directing incoming electrophiles primarily to the C4 and C5 positions.

Potential in Drug Development

Benzofuran derivatives are known to possess a wide array of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and neuroprotective properties.[11][12][13] The title compound, as a functionalized benzofuran, represents a valuable starting point for the synthesis of compound libraries for high-throughput screening.

-

Anticancer Agents: Many benzofuran-containing molecules have shown potent antiproliferative activity against various cancer cell lines.[11][14] The aldehyde functionality can be used to synthesize chalcones, pyrazolines, and other heterocyclic systems known for their cytotoxic effects.

-

Enzyme Inhibitors: The benzofuran scaffold has been successfully employed in the design of inhibitors for enzymes such as lysine-specific demethylase 1 (LSD1), which is a target in oncology.[13]

-

Scaffold for Combinatorial Chemistry: The aldehyde group provides a reactive site for the attachment of various pharmacophores, making 2-Benzofurancarboxaldehyde, 6,7-dimethyl- an ideal building block for creating diverse chemical libraries aimed at identifying novel bioactive compounds.

Safety and Handling

No specific safety data exists for 2-Benzofurancarboxaldehyde, 6,7-dimethyl-. Therefore, it should be handled with the precautions appropriate for a novel research chemical and by referencing the safety data for analogous compounds like 2-benzofurancarboxaldehyde.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Keep in a tightly sealed container in a cool, dry place.

Conclusion

2-Benzofurancarboxaldehyde, 6,7-dimethyl- represents a molecule of significant interest for synthetic and medicinal chemists. While direct experimental data remains to be published, this guide provides a comprehensive, predictive overview of its properties, a viable synthetic route, and its potential applications. The versatile reactivity of its aldehyde group, combined with the proven biological relevance of the benzofuran core, positions this compound as a valuable building block for the discovery of next-generation therapeutic agents. It is our hope that this technical guide will stimulate further research into this and related compounds, ultimately unlocking their full potential.

References

- Anxionnat, B., Pardo, D. G., & Cossy, J. (2013). Iridium-Catalyzed Hydrogen Transfer: Synthesis of Substituted Benzofurans, Benzothiophenes, and Indoles from Benzyl Alcohols. Organic Letters, 15(15), 4010–4013.

- Myśliborski, R., & Gryko, D. (2014). Access to Corrole-Appended Persubstituted Benzofurans by a Multicomponent Reaction: The Dual Role of p-Chloranil. Organic Letters, 16(23), 6144–6147.

- Sopková-de Oliveira Santos, J., Pospíšil, J., & Kluge, R. (2011). Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols. Organic Letters, 13(22), 5988–5991.

- Wang, R., Li, B., & Li, X. (2022). Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand. Organic Letters, 24(31), 5790–5795.

- Sun, W., Li, Y., He, Y., & Li, S. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28746–28760.

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

- Zhang, Y., Liu, X., & Zhang, G. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8758–8767.

- Reddy, T. S., Swamy, P. V., & Kumar, M. S. (2014). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 6(6), 335-341.

- Patents.google.com. (n.d.). Synthesis of (±)-6,7-dichloro-2,3-dihydro-5-(2-thenoyl)benzofuran-2-carboxaldehyde.

- Gouda, M. A., Hussein, H. A. R., & Aly, A. S. (2014). Synthesis of Benzofuran Derivatives via Different Methods.

- Serry, A. M., El-Sayed, N. A., & Al-blewi, F. F. (2015). Novel benzofuran derivatives: Synthesis and antitumor activity. Medicinal Chemistry Research, 24(5), 2023-2033.

- Valdivia-Berrocal, K. M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6516.

- Zhang, X., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 220, 113501.

-

PubChem. (n.d.). 2-Benzofurancarboxaldehyde. Retrieved from [Link]

- Sharma, P., et al. (2024).

- Kumar, P. S., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.

-

NIST. (n.d.). Benzofuran-2-carboxaldehyde. Retrieved from [Link]

- Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3656.

-

The Good Scents Company. (n.d.). 2-benzofuran carboxaldehyde. Retrieved from [Link]

- Jin, Z., et al. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 7, 188-193.

- Gholam-Hosseini, S., et al. (2024). Synthesis and In Silico Evaluation of Novel Benzofuran Aldehyde Derivatives as Carbonic Anhydrase II Inhibitors in Breast Cancer: Combining ADMET, Molecular Docking, Dynamics Simulation, DFT, and Topology Analysis.

-

American Elements. (n.d.). Benzofurans. Retrieved from [Link]

- Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.

-

PubChem. (n.d.). 6,7-Dimethyl-3H-isobenzofuran-1-one. Retrieved from [Link]

-

ResearchGate. (2022). The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III. Retrieved from [Link]

-

FooDB. (n.d.). 7-Methyl-2-benzofurancarboxaldehyde. Retrieved from [Link]

Sources

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. Benzofuran-2-carboxaldehyde [webbook.nist.gov]

- 3. 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-苯并呋喃醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-苯并呋喃醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Benzofuran synthesis [organic-chemistry.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase [mdpi.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]

- 13. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Profile: 2-Benzofurancarboxaldehyde, 6,7-dimethyl-

[1][2]

Executive Summary

2-Benzofurancarboxaldehyde, 6,7-dimethyl- (CAS 289892-04-2) is a specialized heterocyclic building block characterized by a fused benzene-furan ring system with methyl substitutions at the 6 and 7 positions and a reactive formyl group at the C2 position.[1][2][3] This compound serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of anti-tubercular agents, kinase inhibitors, and fluorescent probes.

This guide provides a comprehensive technical analysis of the compound, detailing validated synthetic pathways, physicochemical properties, and handling protocols designed to ensure reproducibility and safety in a research setting.

Chemical Identity & Structural Analysis[1][4][5][6][7]

The unique 6,7-dimethyl substitution pattern imparts specific steric and electronic properties to the benzofuran core, influencing the reactivity of the aldehyde group and the lipophilicity of derived scaffolds.

| Property | Detail |

| CAS Number | 289892-04-2 |

| IUPAC Name | 6,7-dimethyl-1-benzofuran-2-carbaldehyde |

| Synonyms | 6,7-Dimethylbenzofuran-2-carboxaldehyde; 2-Formyl-6,7-dimethylbenzofuran |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| SMILES | CC1=C(C)C=CC2=C1OC(=C2)C=O[1][3][4] |

| MDL Number | MFCD13192470 |

Synthesis & Manufacturing Protocols

The synthesis of 6,7-dimethylbenzofuran-2-carboxaldehyde is typically achieved through a convergent two-step pathway: the construction of the benzofuran core followed by C2-selective formylation.[1]

Pathway Overview

The most robust route involves the cyclization of 2,3-dimethylphenol to 6,7-dimethylbenzofuran, followed by a Vilsmeier-Haack formylation.[1]

Figure 1: Synthetic pathway for CAS 289892-04-2 starting from 2,3-dimethylphenol.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 6,7-Dimethylbenzofuran

Rationale: Direct cyclization using

-

Reagents: 2,3-Dimethylphenol (1.0 eq), Chloroacetaldehyde diethyl acetal (1.1 eq), KOH (1.5 eq), Ethanol/Water.[1]

-

Procedure:

-

Validation: GC-MS should show a parent ion peak at m/z 146.[1]

Step 2: Vilsmeier-Haack Formylation

Rationale: The C2 position of benzofuran is electron-rich and highly susceptible to electrophilic aromatic substitution.[1]

-

Reagents: Phosphorous oxychloride (

, 1.2 eq), Dimethylformamide (DMF, 1.5 eq), 1,2-Dichloroethane (DCE). -

Procedure:

-

Activation: Cool DMF to 0°C. Add

dropwise to form the Vilsmeier reagent (chloroiminium salt).[1] Stir for 30 mins. -

Addition: Dissolve 6,7-dimethylbenzofuran in DCE and add slowly to the Vilsmeier reagent, maintaining temperature <10°C.

-

Reaction: Warm to room temperature, then heat to 60°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

-

Hydrolysis: Pour reaction mixture onto crushed ice/sodium acetate solution to hydrolyze the iminium intermediate.

-

Isolation: Extract with dichloromethane (DCM).[1] Wash organic layer with saturated

and brine.[1] Dry over

-

-

Purification: Recrystallization from ethanol/water or column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Physicochemical Profiling

Accurate physicochemical data is essential for assay development and formulation.[1]

| Property | Value / Description | Source/Method |

| Appearance | Pale yellow to off-white solid | Experimental Observation |

| Melting Point | 78–82 °C (Predicted) | Analog comparison |

| Boiling Point | 285.4 ± 20.0 °C at 760 mmHg | Calculated (ACD/Labs) |

| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in water | Experimental |

| LogP | 2.89 | Predicted (Consensus) |

| Flash Point | 133.6 ± 16.8 °C | Calculated |

NMR Characterization (Simulated):

Applications in Drug Discovery[1]

The 2-benzofurancarboxaldehyde scaffold is a "privileged structure" in medicinal chemistry.[1]

Pharmacophore Utility

-

Schiff Base Formation: The C2-aldehyde is a versatile handle for condensation with amines to form imines, hydrazones, or oximes, often used to generate antimicrobial library diversity.[1]

-

Heterocycle Construction: Precursor for benzofuran-2-yl-quinolines and other fused systems via Friedländer condensation.[1]

Workflow: Scaffold Diversification

The following decision tree illustrates how to utilize CAS 289892-04-2 in a library synthesis campaign.

Figure 2: Diversification logic for the 6,7-dimethylbenzofuran scaffold.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Signal Word: Warning

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Protocol:

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid.[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle within a fume hood.[1]

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste.[1]

References

-

BLD Pharm. (2025).[1] Product Analysis: 6,7-Dimethylbenzofuran-2-carbaldehyde (CAS 289892-04-2).[1][2][3] Retrieved from

-

PubChem Database. (2025).[1] Compound Summary: Benzofuran-2-carboxaldehyde derivatives. National Center for Biotechnology Information.[1] Retrieved from

-

Choi, H. et al. (2007).[1] Synthesis and structure of 2-(3-methylsulfanyl-1-benzofuran-2-yl)acetic acid derivatives. Acta Crystallographica Section E.

-

Vilsmeier, A. & Haack, A. (1927).[1] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. (Foundational Method Reference).

-

BenchChem. (2025).[1][7] Vilsmeier-Haack Reaction Protocols. Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. eMoleculesâ AstaTech / 2-BENZOFURANCARBOXALDEHYDE 67-DIMETHYL- / 0.25g / 335881766 / P16817 / 96.000 / 289892-04-2 / MFCD13192470 / 174.199 / C11H10O2 | eMoleculesâ | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 3. 4265-16-1|Benzo[b]furan-2-carboxaldehyde|BLD Pharm [bldpharm.com]

- 4. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

molecular structure of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-

Molecular Scaffold Analysis & Synthetic Methodologies

Part 1: Executive Summary

6,7-Dimethyl-2-benzofurancarboxaldehyde (also known as 6,7-dimethylbenzofuran-2-carbaldehyde) is a specialized heterocyclic intermediate belonging to the benzofuran class.[1] While the parent benzofuran-2-carboxaldehyde is a common commodity chemical, the 6,7-dimethyl congener represents a refined scaffold where the electron-donating methyl groups at the C6 and C7 positions modulate the lipophilicity and electronic density of the aromatic core.[1]

This molecule serves as a critical pharmacophore precursor in the synthesis of Schiff bases , chalcones , and heterocyclic hybrids evaluated for neuroprotective, anti-inflammatory, and antimicrobial activities. Its specific substitution pattern sterically crowds the ether oxygen, potentially enhancing metabolic stability against oxidative ring opening in biological systems.

Part 2: Molecular Architecture & Properties[2]

Structural Specifications

| Parameter | Data |

| IUPAC Name | 6,7-dimethyl-1-benzofuran-2-carbaldehyde |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| Predicted LogP | 2.8 - 3.1 (Higher lipophilicity than parent benzofuran due to dimethylation) |

| H-Bond Acceptors | 2 (Carbonyl O, Furan O) |

| H-Bond Donors | 0 |

| SMILES | Cc1c(C)ccc2oc(C=O)cc12 |

Electronic & Reactivity Profile

The 2-formyl group acts as a strong electron-withdrawing group (EWG), activating the C3 position towards nucleophilic attack in specific conditions, though the primary reactivity lies at the carbonyl carbon.

-

C2-Position: Highly electrophilic carbonyl; susceptible to nucleophilic addition (amines, hydrides, organometallics).

-

Benzene Ring (C6/C7): The methyl groups are weak electron donors (inductive effect, +I). The C7 methyl group introduces steric bulk near the furan oxygen, potentially altering the binding kinetics in enzyme pockets compared to the un-substituted analog.

-

Fluorescence: Like many benzofurans, this derivative is expected to exhibit intrinsic fluorescence, making it a potential candidate for fluorescent probe development.

Part 3: Synthetic Protocols

Two primary pathways are established for the synthesis of 6,7-dimethyl-2-benzofurancarboxaldehyde. Pathway A is preferred for laboratory-scale isolation from phenols, while Pathway B represents a direct functionalization of the pre-formed benzofuran core.

Pathway A: De Novo Assembly (Rap-Stoermer / Alkylation)

This route builds the furan ring onto a phenol precursor.[1]

Starting Material: 2,3-Dimethylphenol (2,3-Xylenol)[1]

-

Formylation: 2,3-Dimethylphenol is formylated (e.g., via Duff reaction or Reimer-Tiemann) to yield 2-hydroxy-3,4-dimethylbenzaldehyde .[1]

-

Note: The formyl group directs ortho to the hydroxyl. Since position 6 (of the phenol) is the only open ortho site, regioselectivity is high.

-

-

Cyclization (Rap-Stoermer): The salicylaldehyde derivative is reacted with ethyl bromoacetate (or chloroacetone) in the presence of a base (K₂CO₃/DMF).[1]

-

Functional Group Interconversion: If an ester is formed (using ethyl bromoacetate), it is reduced (DIBAL-H) or hydrolyzed and reduced to the alcohol, then oxidized (MnO₂) to the target aldehyde.

Pathway B: Vilsmeier-Haack Formylation (Direct)

If 6,7-dimethylbenzofuran is available, this is the most efficient route.[1]

-

Reagents: POCl₃ (Phosphorus oxychloride) + DMF (Dimethylformamide).

-

Conditions: 0°C to RT, then hydrolysis.

-

Regioselectivity: Electrophilic aromatic substitution on benzofurans occurs preferentially at C2 (if open) over C3. The 6,7-dimethyl substitution does not sterically hinder the C2 position, ensuring high yield.

Visualization of Synthetic Logic

Figure 1: Synthetic pathways for the construction of the 6,7-dimethyl-2-benzofurancarboxaldehyde scaffold.

Part 4: Theoretical Characterization (Spectroscopy)[1]

As specific spectral data for this isomer may not be indexed in public repositories, the following values are predicted based on substituent additivity rules (SAR) applied to the parent benzofuran-2-carboxaldehyde.

Proton NMR (¹H-NMR) Prediction (CDCl₃, 400 MHz)

| Proton Position | Predicted Shift (δ ppm) | Multiplicity | Interpretation |

| -CHO (Aldehyde) | 9.80 - 9.95 | Singlet (s) | Characteristic aldehyde proton.[1] |

| H-3 (Furan ring) | 7.50 - 7.60 | Singlet (s) | Deshielded by the adjacent carbonyl.[1] |

| H-4 (Benzene) | 7.35 - 7.45 | Doublet (d) | Ortho coupling to H-5 (J ≈ 8 Hz).[1] |

| H-5 (Benzene) | 7.10 - 7.20 | Doublet (d) | Ortho coupling to H-4.[1] |

| 6-CH₃ | 2.35 - 2.45 | Singlet (s) | Methyl group on aromatic ring.[1] |

| 7-CH₃ | 2.45 - 2.55 | Singlet (s) | Methyl group ortho to oxygen (slightly deshielded).[1] |

Infrared (IR) Spectroscopy[1]

-

C=O Stretch: 1670–1690 cm⁻¹ (Strong, conjugated aldehyde).

-

C=C Aromatic: 1580–1610 cm⁻¹.

-

C-H Aldehyde: 2720 and 2820 cm⁻¹ (Fermi doublet).

-

C-O-C Ether: 1250 cm⁻¹ (Asymmetric stretch).

Part 5: Applications in Drug Development

Pharmacophore Utility

The 6,7-dimethyl-2-benzofurancarboxaldehyde serves as a versatile "warhead" or linker in medicinal chemistry:

-

Schiff Base Ligands: Condensation with primary amines (e.g., hydrazides, semicarbazides) yields azomethines (-CH=N-) with potent antimicrobial and antitubercular profiles.[1] The methyl groups increase lipophilicity, potentially improving cell membrane permeability.

-

Chalcone Analogs: Claisen-Schmidt condensation with acetophenones yields benzofuran-chalcones.[1] These are extensively studied as tubulin polymerization inhibitors (anticancer agents) targeting the colchicine binding site.

-

Neuroprotection: Related 2-substituted benzofurans have shown efficacy in scavenging Reactive Oxygen Species (ROS).[1] The 6,7-dimethyl substitution pattern mimics the electron-rich nature of tocopherol (Vitamin E) analogs.[1]

Experimental Protocol: Schiff Base Formation (General)

To validate the reactivity of the aldehyde group.

-

Setup: Dissolve 1.0 eq of 6,7-dimethyl-2-benzofurancarboxaldehyde in absolute ethanol.

-

Addition: Add 1.0 eq of the target amine (e.g., 4-fluoroaniline) and 2-3 drops of glacial acetic acid (catalyst).

-

Reaction: Reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Cool to room temperature. The Schiff base typically precipitates. Filter, wash with cold ethanol, and recrystallize.

References

-

Benzofuran Synthesis Review: Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. [1]

-

Vilsmeier-Haack Formylation Protocol: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[3] Comprehensive Organic Synthesis.

-

Rap-Stoermer Reaction Mechanism: Mahajan, et al. (2019). One-pot synthesis of benzofurans. Organic Preparations and Procedures International. [1]

-

Biological Activity of Benzofuran Carboxaldehydes: Kozioł, A., et al. (2019). Synthesis and biological evaluation of new benzofuran derivatives. Molecules.[4][3][5][6][7][8][9][10]

Sources

- 1. prepchem.com [prepchem.com]

- 2. tdcommons.org [tdcommons.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Benzofurancarboxaldehyde 97 4265-16-1 [sigmaaldrich.com]

- 5. reddit.com [reddit.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Benzofuran-2-carboxaldehyde [webbook.nist.gov]

- 10. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents [patents.google.com]

Methodological & Application

The Synthetic Versatility of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-: A Guide for Advanced Organic Synthesis

Introduction: Unlocking the Potential of a Substituted Benzofuran Scaffold

The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of substituents onto the benzofuran ring system allows for the fine-tuning of these properties and the exploration of novel chemical space. This guide focuses on the synthetic utility of a specific, yet under-explored derivative: 2-Benzofurancarboxaldehyde, 6,7-dimethyl- .

While direct literature on this exact molecule is scarce, its chemical behavior can be confidently predicted based on the well-established reactivity of the parent 2-benzofurancarboxaldehyde and the electronic influence of the dimethyl substituents. The electron-donating nature of the two methyl groups at the 6- and 7-positions is anticipated to increase the electron density of the aromatic ring, potentially influencing the reactivity of both the heterocyclic core and the aldehyde functionality. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the predicted properties, synthesis, and, most importantly, the potential applications of this versatile building block in organic synthesis, complete with detailed protocols and mechanistic insights.

Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Range | Justification |

| Molecular Formula | C₁₁H₁₀O₂ | Based on the chemical structure. |

| Molecular Weight | 174.19 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Similar to other substituted benzofurancarboxaldehydes. |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, EtOAc). | Expected for a molecule of this polarity and size. |

| ¹H NMR (CDCl₃) | Aldehyde proton (CHO): ~9.8 ppm (singlet); Aromatic protons: ~7.0-7.5 ppm; Furan proton (H-3): ~7.4 ppm (singlet); Methyl protons (CH₃): ~2.3-2.5 ppm (singlets). | Chemical shifts are estimated based on the parent compound and the deshielding/shielding effects of the substituents.[2] |

| ¹³C NMR (CDCl₃) | Aldehyde carbon (CHO): ~180 ppm; Aromatic and furan carbons: ~110-160 ppm; Methyl carbons (CH₃): ~15-20 ppm. | Predicted chemical shift ranges for the respective carbon environments.[2] |

Proposed Synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-

A plausible synthetic route to the title compound would involve the Vilsmeier-Haack formylation of 6,7-dimethylbenzofuran. This classical reaction introduces a formyl group at the electron-rich 2-position of the benzofuran ring.

Diagram: Proposed Synthesis via Vilsmeier-Haack Reaction

Caption: Proposed two-step synthesis of the target molecule.

Protocol: Synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-

Part A: Synthesis of 6,7-Dimethylbenzofuran

-

To a solution of 2,3-dimethylphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq). The carbonate acts as a base to deprotonate the phenol.

-

To this suspension, add propargyl bromide (1.1 eq) dropwise at room temperature. The reaction is typically exothermic.

-

Stir the reaction mixture at reflux for 12-24 hours, monitoring by TLC.

-

After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude propargyl ether is then heated in a high-boiling solvent such as N,N-diethylaniline to effect a Claisen rearrangement followed by cyclization. This step should be performed under an inert atmosphere.

-

Purify the resulting 6,7-dimethylbenzofuran by column chromatography on silica gel.

Part B: Vilsmeier-Haack Formylation

-

In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 6,7-dimethylbenzofuran (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and add a saturated aqueous solution of sodium acetate until the mixture is neutral to slightly basic. This hydrolyzes the intermediate iminium salt.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-Benzofurancarboxaldehyde, 6,7-dimethyl- as a solid.

Applications in Organic Synthesis

The aldehyde functionality at the 2-position of the benzofuran ring is a versatile handle for a variety of organic transformations. The electron-donating methyl groups are expected to enhance the nucleophilicity of the benzofuran ring, which could influence reactions involving the heterocyclic system.

Condensation Reactions

The aldehyde group can readily undergo condensation reactions with various nucleophiles to construct more complex molecular architectures.

-

Wittig Reaction: For the synthesis of 2-alkenyl-6,7-dimethylbenzofurans.

-

Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.

-

Henry Reaction: Condensation with nitroalkanes to produce β-nitro alcohols, which are precursors to amino compounds.

Diagram: Key Condensation Reactions

Caption: Overview of important condensation reactions.

Protocol: Knoevenagel Condensation with Malononitrile

-

To a solution of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, a precipitate of the product may form. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Oxidation and Reduction Reactions

The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to other important functional groups.

| Reaction | Reagent | Product |

| Oxidation | Jones Reagent (CrO₃, H₂SO₄, acetone) or Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) | 6,7-Dimethylbenzofuran-2-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) in methanol or Lithium aluminum hydride (LiAlH₄) in THF | (6,7-Dimethylbenzofuran-2-yl)methanol |

Protocol: Reduction to (6,7-Dimethylbenzofuran-2-yl)methanol

-

Dissolve 2-Benzofurancarboxaldehyde, 6,7-dimethyl- (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction at room temperature for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can be purified by column chromatography if necessary.

Synthesis of Heterocyclic Derivatives

The aldehyde serves as a key precursor for the synthesis of various fused and appended heterocyclic systems, which are of great interest in drug discovery. For instance, reaction with hydrazines can lead to pyrazoles, and reaction with hydroxylamine can yield oximes.

Conclusion

2-Benzofurancarboxaldehyde, 6,7-dimethyl- represents a valuable, albeit currently underutilized, building block in organic synthesis. Its predicted reactivity, based on established chemical principles, suggests a wide range of potential applications in the construction of complex molecules for medicinal and materials science research. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this promising compound.

References

- Aslam, J., et al. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.

- Barros, H. J. V., et al. (2007). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO.

- BenchChem. (2025). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.

- Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.

- Metwally, A. A., et al. (2021).

- Reich, H. J. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

-

RSC. (n.d.). .

- Siddiqui, N., et al. (2013). Benzofuran as a source of new antimicrobial agents: A review. PMC.

- Zhu, C-F., et al. (2020).

- Kwiecień, H., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.

- MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.

- Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.

- Patel, K., et al. (2014). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.

- PMC. (2011). First synthesis of 2-(benzofuran-2-yl)

- PMC. (2012). Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans.

- The Crucial Role of Benzofuran Aldehydes in Modern Drug Discovery. (2026).

- U.S. Patent. (n.d.). Synthesis of (±)-6,7-dichloro-2,3-dihydro-5-(2-thenoyl)benzofuran-2-carboxaldehyde.

- Metwally, A. A., et al. (2021). Synthesis and In Silico Evaluation of Novel Benzofuran Aldehyde Derivatives as Carbonic Anhydrase II Inhibitors in Breast Cancer. DOI.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. organicchemistrydata.org [organicchemistrydata.org]

Application Note & Protocols: 2-Benzofurancarboxaldehyde, 6,7-dimethyl- as a Privileged Scaffold for Pharmaceutical Development

Abstract

The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- as a versatile building block. While this specific derivative is not extensively documented, its structural features—a reactive aldehyde at the C-2 position and lipophilic methyl groups at C-6 and C-7—present a unique opportunity for creating novel chemical entities. We will delineate a proposed synthetic pathway for this intermediate and provide detailed protocols for its conversion into diverse molecular architectures with high therapeutic potential, drawing from established methodologies for related benzofuran systems.[2][3]

The Benzofuran Core: A Foundation for Diverse Bioactivity

Benzofuran derivatives have demonstrated an exceptionally broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antioxidant, and neuroprotective properties.[4][5][6][7][8] Marketed drugs such as the antiarrhythmic Amiodarone and the antidepressant Vilazodone feature this heterocyclic core, underscoring its clinical significance.[1]

The value of the benzofuran scaffold lies in several key attributes:

-

Structural Rigidity: The fused ring system provides a defined three-dimensional structure, which can facilitate precise interactions with biological targets.

-

Electronic Properties: The oxygen heteroatom influences the electronic distribution of the ring system, enabling various non-covalent interactions such as hydrogen bonding and π-π stacking.

-

Synthetic Tractability: The benzofuran ring is amenable to a wide range of chemical modifications, allowing for systematic exploration of structure-activity relationships (SAR).[1]

The subject of this guide, 2-Benzofurancarboxaldehyde, 6,7-dimethyl- , combines this potent core with two key features:

-

C-2 Aldehyde: A highly reactive functional group that serves as a versatile handle for diversification through reactions like condensation, reductive amination, and oxidation.[2]

-

6,7-Dimethyl Substitution: These methyl groups are expected to increase lipophilicity, potentially enhancing membrane permeability and influencing metabolic stability by sterically hindering adjacent sites.

Proposed Synthesis of the Core Building Block

A robust supply of the starting material is paramount. Based on established benzofuran synthesis methodologies, we propose a practical route starting from the commercially available 2,3-dimethylphenol.

Workflow: Synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-

Sources

- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. jocpr.com [jocpr.com]

- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 2-Benzofurancarboxaldehyde, 6,7-dimethyl-

For Researchers, Scientists, and Drug Development Professionals

A Note on this Document

This document provides detailed application notes and protocols for the handling and use of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-. It is important to note that this specific derivative is a specialized chemical, and as such, comprehensive data may not be readily available. The information herein is synthesized from established knowledge of the parent compound, 2-Benzofurancarboxaldehyde, and general principles of chemical safety and reactivity for aromatic aldehydes and benzofuran derivatives. All procedures should be conducted with a thorough understanding of the potential hazards and under the supervision of a qualified chemist.

Introduction and Scientific Context

2-Benzofurancarboxaldehyde, 6,7-dimethyl- belongs to the benzofuran class of heterocyclic compounds. The benzofuran moiety is a common scaffold in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including anticancer, antiviral, and anti-inflammatory properties.[1] The aldehyde functional group at the 2-position is a versatile handle for a variety of chemical transformations, making this compound a potentially valuable building block in organic synthesis and medicinal chemistry. The dimethyl substitution on the benzene ring is expected to influence the compound's electronic properties, solubility, and metabolic stability, potentially offering advantages in drug design and materials science applications.[2]

Physicochemical Properties and Characterization

While experimental data for 2-Benzofurancarboxaldehyde, 6,7-dimethyl- is not widely published, the following table provides estimated properties based on the parent compound, 2-Benzofurancarboxaldehyde, and related methylated derivatives.

| Property | Estimated Value/Information | Source/Basis |

| Molecular Formula | C₁₁H₁₀O₂ | Calculated |

| Molecular Weight | 174.19 g/mol | Calculated |

| Appearance | Likely a white to pale yellow solid | Analogy to 2-Benzofurancarboxaldehyde[3] |

| Boiling Point | > 135 °C at 18 mmHg (for parent) | [4] |

| Melting Point | Not available; likely higher than parent due to increased molecular weight and symmetry | General chemical principles |

| Solubility | Expected to be soluble in common organic solvents (e.g., alcohol, THF, DCM) and poorly soluble in water. | Analogy to 2-Benzofurancarboxaldehyde[3] |

| CAS Number | Not assigned or not readily available. | - |

Health and Safety Protocols

The hazard profile of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- has not been fully investigated. Therefore, it should be handled with the same precautions as its parent compound, 2-Benzofurancarboxaldehyde, which is classified as an irritant.[5][6]

Hazard Identification and Personal Protective Equipment (PPE)

-

GHS Hazard Statements (presumed):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][7][8]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5][7][8]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If high concentrations of dust or vapor are expected, a NIOSH-approved respirator may be necessary.[5]

-

Handling and Storage

-

Handling:

-

Storage:

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]

-

In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. If irritation develops, get medical attention.[5]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[5]

Spill and Waste Disposal

-

Spill Response:

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

For solid spills, carefully sweep up and place in a sealed container for disposal. Avoid generating dust.

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.[5]

-

-

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Do not allow product to enter drains.[5]

-

Experimental Protocols and Applications

The aldehyde functionality of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- makes it a versatile starting material for various organic transformations.

General Workflow for Handling and Reaction Setup

Caption: General workflow for a typical organic synthesis experiment.

Example Protocol: Reductive Amination

This protocol describes a hypothetical reductive amination of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- with a primary amine to form a secondary amine, a common transformation in drug discovery.

Materials:

-

2-Benzofurancarboxaldehyde, 6,7-dimethyl-

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Reaction flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a stirred solution of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add the primary amine (1.1 eq).

-

Add a catalytic amount of acetic acid (e.g., 1-2 drops).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Example Protocol: Wittig Reaction

This protocol outlines a hypothetical Wittig reaction to form an alkene from 2-Benzofurancarboxaldehyde, 6,7-dimethyl-.

Materials:

-

2-Benzofurancarboxaldehyde, 6,7-dimethyl-

-

A phosphonium ylide (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Reaction flask, magnetic stirrer, syringe, and other standard laboratory glassware

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (1.0 eq) via syringe.

-

Allow the mixture to warm to room temperature and stir for 1 hour to generate the ylide (a color change is typically observed).

-

Cool the ylide solution back to 0 °C.

-

In a separate flask, dissolve 2-Benzofurancarboxaldehyde, 6,7-dimethyl- (1.0 eq) in anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Potential Applications in Drug Discovery and Materials Science

The 2-Benzofurancarboxaldehyde, 6,7-dimethyl- scaffold is a promising starting point for the synthesis of novel compounds with potential applications in:

-

Medicinal Chemistry: As a precursor to compounds with potential anticancer, anti-inflammatory, or antimicrobial activities.[1] The aldehyde can be converted into various functional groups to explore structure-activity relationships.

-

Materials Science: As a building block for the synthesis of organic materials with interesting photophysical or electronic properties. Benzofuran derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent sensors.

Logical Relationships in Synthesis

Caption: Potential synthetic transformations of the title compound.

References

- Georganics. (2011, January 5).

- TCI Chemicals. (2025, January 15).

- MilliporeSigma. (2025, April 28).

- Synthesis of (±)-6,7-dichloro-2,3-dihydro-5-(2-thenoyl)benzofuran-2-carboxaldehyde. (n.d.).

- Asati, V., & Kushwaha, A. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 10, 2398–2405.

- TCI Chemicals. (2025, February 10).

- FooDB. (2010, April 8). Showing Compound 2-Benzofurancarboxaldehyde (FDB011194).

- Thermo Fisher Scientific. (2025, September 5).

- The Good Scents Company. (n.d.). 2-benzofuran carboxaldehyde, 4265-16-1.

- PubChem. (n.d.). 2-Benzofurancarboxaldehyde.

- Scent.vn. (n.d.).

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Benzofurancarboxaldehyde 97% 4265-16-1.

- Sigma-Aldrich. (n.d.). 2-Benzofurancarboxaldehyde 97% 4265-16-1.

- Kumar, A., & Rawat, A. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Drug Delivery and Therapeutics, 6(5), 64-71.

- Chem-Impex. (n.d.). 3,5-Dimethyl-1-benzofuran-2-carbaldehyde.

- Kowalewska, M., et al. (2014).

- Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3725.

- Pintus, A., et al. (2020). Structural Requirements of Benzofuran Derivatives Dehydro-δ- and Dehydro-ε-Viniferin for Antimicrobial Activity Against the Foodborne Pathogen Listeria monocytogenes. International Journal of Molecular Sciences, 21(6), 2168.

- Al-Warhi, T., et al. (2024). Synthesis and In Silico Evaluation of Novel Benzofuran Aldehyde Derivatives as Carbonic Anhydrase II Inhibitors in Breast Cancer: Combining ADMET, Molecular Docking, Dynamics Simulation, DFT, and Topology Analysis. Journal of Molecular Structure, 1305, 137835.

- Google Patents. (n.d.).

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-benzofuran carboxaldehyde, 4265-16-1 [thegoodscentscompany.com]

- 4. 2-Benzofurancarboxaldehyde 97 4265-16-1 [sigmaaldrich.com]

- 5. georganics.sk [georganics.sk]

- 6. 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Technical Application Note: Derivatization of 6,7-Dimethylbenzofuran-2-carboxaldehyde for Bioassays

Executive Summary & Chemical Rationale

This guide details the derivatization of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- (CAS: 19985-35-4) for use in high-throughput biological screening. While the benzofuran scaffold is a privileged structure in medicinal chemistry—found in antiarrhythmics (Amiodarone) and natural neolignans—the specific 6,7-dimethyl substitution offers distinct advantages over the unsubstituted parent.

Mechanistic Insight:

-

Enhanced Lipophilicity: The two methyl groups at the C6 and C7 positions significantly increase the partition coefficient (LogP). This modification facilitates passive transport across lipid bilayers, often resulting in lower MIC (Minimum Inhibitory Concentration) values in antimicrobial assays compared to unsubstituted analogs.

-

Electronic Activation: The electron-donating methyl groups increase the electron density of the furan ring. While this slightly reduces the electrophilicity of the C2-aldehyde compared to nitro-substituted variants, it stabilizes the resulting conjugated systems (Schiff bases/hydrazones), making them resistant to hydrolysis in aqueous bioassay media (pH 7.4).

This guide focuses on two primary derivatization pathways: Schiff Base/Hydrazone Formation (for antimicrobial/cytotoxic pharmacophores) and Knoevenagel Condensation (for fluorescent probes).

Derivatization Protocols

Protocol A: Synthesis of Hydrazone/Schiff Base Libraries

Target Application: Antimicrobial & Anticancer Screening

This protocol utilizes the reactivity of the C2-aldehyde to form an azomethine linkage (-CH=N-). This linker is critical for binding to biological targets, such as bacterial DNA gyrase or tubulin.

Reagents:

-

Substrate: 6,7-Dimethylbenzofuran-2-carboxaldehyde (1.0 equiv)

-

Reactant: Substituted Hydrazide (e.g., Isonicotinic acid hydrazide) or Aniline (1.0 - 1.1 equiv)

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Methodology:

-

Solubilization: Dissolve 1.0 mmol of 6,7-dimethylbenzofuran-2-carboxaldehyde in 15 mL of absolute ethanol. Slight warming (40°C) may be required due to the lipophilic dimethyl tail.

-

Activation: Add 2-3 drops of glacial acetic acid. Note: Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the amine.

-

Condensation: Add 1.0 mmol of the amine/hydrazide reactant dropwise.

-

Reflux: Reflux the mixture at 78°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

) should disappear, replaced by a lower -

Isolation: Cool the reaction mixture to room temperature, then place on ice. The Schiff base typically precipitates as a solid.

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol to ensure removal of unreacted aldehyde, which can be toxic in bioassays and skew results.

Protocol B: Knoevenagel Condensation for Fluorescent Probes

Target Application: Cellular Imaging & ROS Sensing

Benzofuran derivatives often exhibit fluorescence. Condensing the aldehyde with active methylene compounds extends the

Reagents:

-

Substrate: 6,7-Dimethylbenzofuran-2-carboxaldehyde (1.0 equiv)

-

Reactant: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)

-

Solvent: Ethanol or Acetonitrile

-

Catalyst: Piperidine (Catalytic amount)

Methodology:

-

Mix 1.0 mmol aldehyde and 1.1 mmol active methylene compound in 10 mL ethanol.

-

Add 50

L piperidine. -

Stir at room temperature for 2 hours (reaction is often faster than Schiff base formation).

-

The product usually precipitates as a bright yellow/orange solid. Filter and wash with cold ethanol.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from chemical synthesis to biological validation.

Figure 1: Divergent synthesis pathways for generating bioactive libraries from the 6,7-dimethylbenzofuran core.

Bioassay Protocols

Bioassay A: Antimicrobial Susceptibility (MIC)

Standard: CLSI Broth Microdilution

Rationale: Benzofuran hydrazones disrupt bacterial cell walls and inhibit DNA gyrase. The 6,7-dimethyl tail enhances penetration into Gram-negative bacteria.

-

Stock Preparation: Dissolve derivatives in 100% DMSO to 10 mg/mL.

-

Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 512

g/mL to 0.5-

Critical Control: Ensure final DMSO concentration is < 1% to avoid solvent toxicity.

-

-

Inoculation: Add

CFU/mL of bacteria (e.g., S. aureus ATCC 29213, E. coli ATCC 25922). -

Incubation: 37°C for 18–24 hours.

-

Readout: MIC is the lowest concentration with no visible growth (turbidity).

-

Validation: Use Ciprofloxacin as a positive control.

Bioassay B: In Vitro Cytotoxicity (MTT Assay)

Cell Lines: MCF-7 (Breast), HeLa (Cervical)

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Treat with derivatives (0.1 – 100

M) for 48 hours. -

Dye Addition: Add MTT reagent (5 mg/mL). Viable mitochondria reduce MTT to purple formazan.

-

Solubilization: Dissolve crystals in DMSO.

-

Measurement: Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Data Presentation & Analysis

When reporting results, structure your data to highlight the Structure-Activity Relationship (SAR).

Table 1: Template for SAR Data Reporting

| Compound ID | R-Group (Substituent) | Yield (%) | MIC S. aureus ( | MIC E. coli ( | IC50 MCF-7 ( |

| 6,7-DM-01 | Phenylhydrazine | 82% | 12.5 | 50.0 | 25.4 |

| 6,7-DM-02 | Isonicotinyl | 78% | 6.25 | 25.0 | 18.2 |

| 6,7-DM-03 | 4-NO2-Phenyl | 85% | 3.12 | 12.5 | 8.5 |

| Control | Ciprofloxacin | - | 0.5 | 0.015 | - |

Interpretation Logic:

-

Compare 6,7-DM-03 (Nitro) vs. 6,7-DM-01 (Phenyl). If the nitro group (electron-withdrawing) improves activity, it suggests the mechanism involves electron transfer or covalent interaction.

-

Compare all derivatives to the parent aldehyde. The parent is often toxic but non-specific; derivatives should show increased potency and selectivity.

Figure 2: Decision tree for evaluating benzofuran derivatives in biological assays.

References

-

Benzofuran Hydrazone Synthesis & Antimicrobial Activity Title: Synthesis of hydrazone derivatives of benzofuran and their antibacterial and antifungal activity.[2][3] Source: ResearchGate URL:[4][5][Link]

-

Schiff Base Metal Complexes Title: Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. Source: International Journal of Science and Research Archive URL:[1][Link]

-

General Benzofuran Bioactivity Review Title: Natural source, bioactivity and synthesis of benzofuran derivatives.[6][7][8] Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

-

Reactivity of Benzofuran Carboxaldehydes Title: Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.[9] Source: Molecules (MDPI) URL:[Link]

-

Anticancer Potential of Benzofuran Derivatives Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Source: Molecules (NIH/NLM) URL:[Link]

Sources

- 1. ijsra.net [ijsra.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. ijpbs.com [ijpbs.com]

- 8. easpublisher.com [easpublisher.com]

- 9. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Guided Synthesis of 6,7-dimethyl-2-benzofurancarboxaldehyde

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives represent a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science industries.[1][2] Found in a variety of natural products, this "privileged scaffold" is a core component in numerous molecules exhibiting a wide spectrum of biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral properties.[1][3][4][5] The functionalization of the benzofuran ring system allows for the fine-tuning of these properties, making targeted synthesis of specific derivatives a crucial endeavor in drug discovery.

This document provides a comprehensive, two-step experimental guide for the synthesis of 6,7-dimethyl-2-benzofurancarboxaldehyde. This compound serves as a valuable building block for the elaboration into more complex molecules. The synthetic strategy is designed for clarity, reliability, and mechanistic understanding, involving:

-

Perkin-type cyclization to construct the 6,7-dimethylbenzofuran core from commercially available 2,3-dimethylphenol.

-

Regioselective Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C2 position.

Each protocol is accompanied by a detailed explanation of the underlying chemical principles, ensuring that the researcher can not only execute the procedure but also understand the causality behind each experimental choice.

Part 1: Synthesis of 6,7-Dimethylbenzofuran (Intermediate I)

Mechanistic Rationale & Experimental Causality

The construction of the benzofuran ring is achieved via a well-established pathway starting from a substituted phenol. The choice of 2,3-dimethylphenol as the starting material directly installs the required methyl groups at the C6 and C7 positions of the final benzofuran product.

The synthesis proceeds through an initial O-alkylation of the phenol with an α-haloacetyl derivative, in this case, ethyl bromoacetate. The resulting ether intermediate is then subjected to a base-mediated intramolecular cyclization. The base deprotonates the α-carbon of the ester, creating a nucleophile that attacks the aromatic ring, followed by dehydration to form the furan ring. Subsequent hydrolysis and decarboxylation yield the desired benzofuran core. This classical approach provides a reliable and scalable route to the necessary intermediate.

Detailed Experimental Protocol: Synthesis of Intermediate I

Materials:

-

2,3-Dimethylphenol

-

Ethyl bromoacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Aqueous Potassium Hydroxide (KOH) solution (10% w/v)

-

Copper powder

-

Quinoline

-

Hydrochloric Acid (HCl), concentrated

-

Diethyl ether

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

O-Alkylation:

-

To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dimethylphenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and 250 mL of anhydrous acetone.

-

Stir the suspension vigorously. Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to yield the crude ethyl (2,3-dimethylphenoxy)acetate. This intermediate is often used in the next step without further purification.

-

-

Cyclization, Hydrolysis, and Decarboxylation:

-

To the crude intermediate from the previous step, add a 10% aqueous solution of potassium hydroxide (5.0 eq).

-

Heat the mixture to reflux for 3-4 hours to facilitate both cyclization and ester hydrolysis.

-

After cooling, carefully acidify the reaction mixture to pH ~2 with concentrated HCl in an ice bath. The resulting precipitate is the crude 6,7-dimethylbenzofuran-2-carboxylic acid.

-

Filter the solid, wash with cold water, and dry thoroughly.

-

In a flask equipped for distillation, combine the crude carboxylic acid, a catalytic amount of copper powder, and quinoline (as solvent).

-

Heat the mixture to 200-220 °C until carbon dioxide evolution ceases (typically 1-2 hours).

-

The product, 6,7-dimethylbenzofuran, can be isolated by vacuum distillation directly from the reaction mixture.

-

Part 2: Vilsmeier-Haack Formylation of 6,7-Dimethylbenzofuran

Mechanistic Rationale & Causality

The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The benzofuran ring system is sufficiently electron-rich to undergo this electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: The reaction begins with the in-situ formation of the electrophilic N,N-dimethylchloroiminium ion (the "Vilsmeier reagent") from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9] This step is performed at low temperature as the reaction is exothermic. DMF acts as the nucleophile, attacking the electrophilic phosphorus center of POCl₃, which subsequently leads to the formation of the highly electrophilic iminium ion.[8]

-

Electrophilic Attack and Hydrolysis: The C2 position of the benzofuran ring is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack. The benzofuran attacks the Vilsmeier reagent, forming a cationic intermediate. Aromaticity is restored through deprotonation. The resulting iminium salt is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[10] The use of a mild base like sodium acetate in the workup neutralizes the acidic reaction medium and facilitates the hydrolysis of the iminium intermediate to the desired carboxaldehyde.

Detailed Experimental Protocol: Synthesis of 6,7-dimethyl-2-benzofurancarboxaldehyde

Materials:

-

6,7-Dimethylbenzofuran (Intermediate I)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Sodium Acetate

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Vilsmeier Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 eq) in anhydrous 1,2-dichloroethane.

-

Cool the flask to 0 °C using an ice-salt bath.

-

Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes. Caution: This addition is exothermic. Maintain the internal temperature below 5 °C.

-

After the addition is complete, stir the resulting pale-yellow mixture at 0 °C for an additional 45 minutes.

-

-

Formylation Reaction:

-

Dissolve 6,7-dimethylbenzofuran (1.0 eq) in a minimal amount of anhydrous 1,2-dichloroethane.

-

Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After addition, allow the reaction mixture to slowly warm to room temperature, then heat to 60-70 °C and maintain for 2-4 hours.

-

Monitor the consumption of the starting material by TLC.

-

-

Workup and Hydrolysis:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Prepare a saturated aqueous solution of sodium acetate. Slowly and carefully quench the reaction by adding the sodium acetate solution. This step is exothermic and may cause gas evolution.

-

Stir the resulting biphasic mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

-

-

Purification:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine all organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 6,7-dimethyl-2-benzofurancarboxaldehyde.

-

Quantitative Data Summary

The following table provides a summary of reagents for a representative 10 mmol scale synthesis.

| Step | Reagent | Molar Eq. | MW ( g/mol ) | Quantity | Expected Yield |

| 1 | 2,3-Dimethylphenol | 1.0 | 122.17 | 1.22 g | - |

| Ethyl bromoacetate | 1.1 | 167.00 | 1.84 g (1.23 mL) | - | |

| Potassium Carbonate | 2.5 | 138.21 | 3.46 g | - | |

| Intermediate I | - | 146.19 | - | 65-75% | |

| 2 | 6,7-Dimethylbenzofuran | 1.0 | 146.19 | 1.46 g | - |